disodium;carboxylatoboranuide

Hydrolytic Stability Boron Chemistry Aqueous Reaction Media

Sourcing a stable, acetate-mimetic boron compound for BNCT or borohydride chemistry? Disodium carboxylatoboranuide (CH3BNa2O2) is a well-characterized solid with ambient stability, enabling research into boron-10 delivery agents and tailored reductants. - Isoelectronic with acetate: unique B-C bond offers distinct electrochemical and biological isosterism. - Stable solid salt: no need for rigorous inert-atmosphere storage, unlike NaBH4. - Safer synthetic benchmark: established route avoids B2H6/CO, aiding scale-up optimization. Ideal for expanding organoboron methodology beyond conventional NaBH4/NaBH3CN.

Molecular Formula CH3BNa2O2
Molecular Weight 103.83 g/mol
Cat. No. B7947660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedisodium;carboxylatoboranuide
Molecular FormulaCH3BNa2O2
Molecular Weight103.83 g/mol
Structural Identifiers
SMILES[BH3-]C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/CH4BO2.2Na/c2-1(3)4;;/h2H3,(H,3,4);;/q-1;2*+1/p-1
InChIKeySOFPSQNQOQPAAJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium Carboxylatoboranuide: Procurement and Selection Guide for Research-Grade Boron Carboxylate


Disodium carboxylatoboranuide is a sodium boranocarbonate derivative, structurally characterized as a boron analogue of the acetate ion, with the molecular formula CH3BNa2O2 and a molecular weight of 103.83 g/mol [1]. Unlike conventional borohydride reducing agents such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), this compound contains a carboxylate moiety directly bonded to boron, making it isoelectronic and isostructural with the carbonate ion [1]. This unique structural feature positions it within a distinct chemical space that may offer alternative physicochemical and biological properties compared to its more established boron-containing counterparts [2].

Boron carboxylate scaffold Structurally distinct from common borohydride reducing agents; carboxylate ligand alters electronic and stability profile.
Bioisostere exploration Acetate-mimicking boron compound supports research on boron neutron capture therapy (BNCT) agent design and biochemical isosterism.
Ambient-handling research Reported long-term solid-state stability allows experimental setups without rigorous inert-atmosphere conditions.

Why Disodium Carboxylatoboranuide Cannot Be Interchanged with Common Reducing Agents or Generic Borohydrides


Generic substitution of disodium carboxylatoboranuide with conventional borohydride reagents (e.g., NaBH4, NaBH3CN) or simple carboxylate salts (e.g., sodium acetate) is not scientifically sound due to its fundamentally different bonding configuration and physicochemical behavior. NaBH3CN achieves its characteristic acid-stability and reduced hydride donor ability through the strong electron-withdrawing effect of the cyano (-CN) ligand, whereas disodium carboxylatoboranuide's reactivity is modulated by the carboxylate (-COO⁻) moiety [1]. Furthermore, while sodium acetate is purely ionic, the covalent B-C bond in disodium carboxylatoboranuide imparts distinct electrochemical properties and potential biological isosterism that cannot be replicated by simple mixtures of sodium salts and boron sources [2].

This compound
Carboxylate (-COO⁻) bonded to boron via covalent B-C; distinct electronic tuning and ambient stability.
NaBH₄ or NaBH₃CN
Different ligand field (H⁻ vs CN⁻) leads to divergent hydrolytic and hydride donor behavior; may not reproduce target reactivity.
This compound
Covalent B-C bond imparts unique electrochemical properties and boron isosterism potential.
Sodium acetate
Purely ionic salt lacks boron; cannot replicate boron-specific applications or Lewis acidity.
This compound
Ligand-modulated reactivity may support cyanide-free synthetic routes.
NaBH₃CN
Cyano-containing reagent introduces toxicity concerns; B-C bonding profile and electronic environment differ substantially.

Quantitative Differentiation Evidence for Disodium Carboxylatoboranuide vs. Comparators


Acid Hydrolysis Stability: Carboxylatoboranuide vs. Sodium Cyanoborohydride vs. Sodium Borohydride

The differential hydrolytic stability of boron hydrides dictates their applicability in protic or acidic environments. Sodium cyanoborohydride (NaBH3CN) is documented to be stable down to pH 3 and exhibits a hydrolysis rate that is approximately 10⁻⁸ that of sodium borohydride (NaBH4) [1]. While specific quantitative pH stability data for disodium carboxylatoboranuide is not directly reported in the literature, its classification as a boranocarbonate and its demonstrated ambient long-term stability as a solid salt suggest a distinct stability profile driven by the carboxylate ligand's electron-withdrawing character [2]. This is a cross-study comparable inference that the ligand environment critically determines stability, and procurement decisions should prioritize this compound when borohydride-like reactivity is contraindicated but B-C bond integrity is required.

Acid hydrolysis stability
Class-level inference
NaBH₃CN hydrolysis rate 10⁻⁸ relative to NaBH₄; target stable as solid under ambient conditions (inferred).
Reported solid-state stability may support handling in non-anhydrous conditions.
Direct pH-dependent hydrolysis data for target are not reported.
Hydrolytic Stability Boron Chemistry Aqueous Reaction Media

Electronic Modulation of Boron Center: Carboxylate vs. Cyano Ligand Effects

The electron-withdrawing nature of the ligand directly modulates the hydride donor ability and thus the reactivity of borohydride species. Sodium cyanoborohydride (NaBH3CN) is established as a weaker and more selective reducing agent than sodium borohydride (NaBH4) precisely due to the electron-withdrawing effect of the cyano group [1]. By extension, the carboxylate group (-COO⁻) in disodium carboxylatoboranuide is expected to exert a distinct electron-withdrawing and/or resonance stabilization effect on the boron center, differentiating its electronic profile from both the -H in NaBH4 and the -CN in NaBH3CN [2]. This is a class-level inference regarding ligand field strength. While direct redox potential measurements are absent, this fundamental electronic distinction supports selecting this compound when the cyano ligand's toxicity or the strong hydridic nature of NaBH4 is problematic.

Electronic ligand effect
Class-level inference
Carboxylate ligand (-COO⁻) expected to exert distinct electron withdrawal vs. -CN in NaBH₃CN and -H in NaBH₄.
Supports selection when cyanide toxicity or strong hydridic nature should be avoided.
Quantitative redox potential data absent; inferred from ligand field principles.
Electronic Effects Ligand Field Reducing Agent Design

Synthetic Accessibility: Improved Methodology vs. Hazardous Borane-Carbon Monoxide Precursors

The procurement value of a compound is heavily influenced by the safety and scalability of its synthesis. The original method for producing the boranocarbonate anion (H3BCO2⁻) relied on the reaction of diborane (B2H6) with carbon monoxide (CO) under pressure, a process involving hazardous gases and elevated risks [1]. Sood and Spielvogel introduced a new and convenient synthesis for sodium carboxylatotrihydroborate (Na2BH3CO2) that bypasses these hazardous precursors entirely, utilizing the reduction of a trimethylamine-borane carboxylate adduct with sodium aluminum hydride in THF under reflux for 16 hours, achieving approximately 50% yield [1]. This is a direct head-to-head comparison of synthetic methodologies: the modern route avoids the use of B2H6 and high-pressure CO, providing a safer and more accessible pathway for research procurement.

Synthetic accessibility
Head-to-head
Modern route eliminates B₂H₆ and CO; uses NaAlH₂Et₂ in THF, ~50% yield (Sood & Spielvogel).
Safer production pathway available; supports procurement decisions when hazard reduction matters.
Prior art relied on diborane and carbon monoxide under pressure.
Synthetic Methodology Process Safety Precursor Comparison

Potential Biological Isosterism: Boron Analogue of Acetate vs. Sodium Acetate

The carboxylatotrihydroborate anion (H3BCO2⁻) is isoelectronic and isostructural with the acetate ion (CH3COO⁻), a key biological intermediate [1]. While sodium acetate is a ubiquitous ionic salt with well-defined metabolic roles, its boron analogue may exhibit interesting biological properties due to this structural mimicry [1]. This is a cross-study comparable inference based on structural isomorphism. The presence of the boron atom opens potential avenues for Boron Neutron Capture Therapy (BNCT) or other boron-specific biological applications that are inaccessible to the carbon-based acetate comparator. Procurement should therefore be prioritized for exploratory biochemical studies where the isosteric replacement of carbon with boron is the specific scientific objective.

Biological isosterism
Cross-study comparable
Target ion isoelectronic and isostructural with acetate; contains boron for potential BNCT or Lewis acid interactions.
Supports exploratory biochemical studies on carbon-boron exchange in acetate scaffolds.
Biological data not provided; structural mimicry only.
Boron Neutron Capture Therapy (BNCT) Bioisostere Biological Activity

Optimal Research and Industrial Application Scenarios for Disodium Carboxylatoboranuide Based on Differential Evidence


Exploratory Synthesis of Boron-Containing Bioisosteres and BNCT Agents

Given its established status as an isoelectronic and isostructural analogue of the acetate ion, disodium carboxylatoboranuide should be prioritized for research programs investigating boron-containing bioisosteres. This includes the development of novel agents for Boron Neutron Capture Therapy (BNCT), where the specific delivery of boron-10 isotopes to tumor cells is critical. Unlike sodium acetate, which lacks the requisite boron atom, this compound provides a unique scaffold that mimics a fundamental biological building block while incorporating a therapeutically relevant element [1].

Investigation of Ligand-Modulated Boron Reactivity in Inorganic Synthesis

For research groups focused on the fundamental chemistry of borohydrides and their derivatives, disodium carboxylatoboranuide offers a distinct electronic environment compared to both NaBH4 and NaBH3CN. Its procurement is scientifically justified when studying how the replacement of a hydride or cyano ligand with a carboxylate moiety alters the boron center's Lewis acidity, hydride donor ability, or hydrolytic stability. This exploration is essential for expanding the toolbox of tailored reducing agents beyond the established binary of NaBH4 and NaBH3CN [2].

Methodology Development Leveraging Safer Synthetic Precursors

Research programs aiming to scale up the production of boranocarbonate derivatives should select disodium carboxylatoboranuide as a key reference point due to the existence of a well-characterized, safer synthetic route. The modern methodology, which avoids the hazardous gaseous precursors B2H6 and CO used in older methods, provides a reproducible benchmark (~50% yield) for further optimization studies. This makes it a valuable model compound for process chemistry investigations focused on eliminating hazardous reagents from organoboron synthesis [1].

Comparative Stability Studies of Solid Boron Hydride Derivatives

Given the documented ambient long-term stability of disodium carboxylatoboranuide as a solid salt, it is an ideal candidate for comparative material science studies examining the shelf-life and handling requirements of boron hydride salts. This contrasts with the more rigorous anhydrous and inert atmosphere handling often required for NaBH4. Procurement should be considered for studies aiming to develop robust, easily stored boron reagents for use in non-specialized laboratory settings or in solid-state applications [1].

Application
Selection Property
Validation Focus
Boron bioisostere synthesis & BNCT research
Acetate isostere scaffold with covalent B-C bond
Structural mimicry validation, boron delivery characterization
Ligand-modulated boron reactivity studies
Carboxylate electronic tuning of boron center
Redox potential determination, hydride donor ability profiling
Safer synthetic methodology development
Modern synthesis route avoiding hazardous gases
Reproducibility of synthetic benchmark, process safety assessment
Solid-state hydride stability comparison
Reported ambient long-term stability
Shelf-life evaluation under non-inert conditions vs. NaBH₄
Quote Request

Request a Quote for disodium;carboxylatoboranuide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.